molecular formula C5H11Cl2N3 B1435027 (1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1807914-37-9

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1435027
CAS RN: 1807914-37-9
M. Wt: 184.06 g/mol
InChI Key: XIWLRTUEVSNHJT-RZFWHQLPSA-N
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Description

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known as 1R-1H-Imidazole-2-ethanamine dihydrochloride or simply 1R-Imidazole, is an organic compound that has a wide range of applications in scientific research. It is a derivative of the parent compound imidazole, which is an aromatic heterocyclic compound that has five-membered rings with two nitrogen atoms. 1R-Imidazole is a white, odorless, crystalline solid that is insoluble in water and has a melting point of about 118°C. It is widely used in the synthesis of various organic compounds and in the study of enzyme kinetics.

Scientific Research Applications

Synthesis and Structural Studies

A study by Pařík and Chlupatý (2014) focuses on the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines/diamines, including chiral compounds. They report on the procedures, yields, and characterization of these compounds, including their optical rotation values and the stability constants of their Cu(II) complexes (Pařík & Chlupatý, 2014).

Antibacterial Activity

Prasad (2021) synthesized a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which were characterized and evaluated for their antibacterial activity. The study provides insights into the potential application of these derivatives in combating bacterial infections (Prasad, 2021).

Asymmetric Synthesis for Therapeutic Applications

Boggs et al. (2007) describe an efficient asymmetric synthesis of a molecule intended for the treatment of human papillomavirus infections. The synthesis process involves chiral (phenyl)ethylamines and highlights the potential pharmaceutical applications of such compounds (Boggs et al., 2007).

Crystal Structure Analysis

Tavman and Sayil (2013) conducted a detailed crystal structure analysis of 1,2-Bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride using various techniques including X-ray diffraction, mass, elemental analysis, FT-IR, and NMR spectroscopy, providing valuable information on the molecular structure of such compounds (Tavman & Sayil, 2013).

Applications in Energetic Materials and Pharmaceuticals

Energetic Materials

Srinivas, Ghule, and Muralidharan (2014) explored the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules for potential applications in nitrogen-rich gas generators, indicating the relevance of such compounds in high-energy materials (Srinivas, Ghule, & Muralidharan, 2014).

Novel Schiff Bases and Antimicrobial Activity

Patel et al. (2011) synthesized new Schiff bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and evaluated their antibacterial activity against various bacterial strains, showcasing the potential antimicrobial applications of these compounds (Patel et al., 2011).

properties

IUPAC Name

(1R)-1-(1H-imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWLRTUEVSNHJT-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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